BenchChemオンラインストアへようこそ!

Tyr-His

Neurolysin Stroke Recovery Peptide Pharmacology

Tyrosylhistidine (Tyr-His, CAS 3788-44-1) is a defined dipeptide consisting of L-tyrosine and L-histidine residues joined by a peptide bond. It is classified as an orally active antihypertensive peptide with demonstrated efficacy in reducing blood pressure in spontaneous hypertension models.

Molecular Formula C15H18N4O4
Molecular Weight 318.33 g/mol
CAS No. 3788-44-1
Cat. No. B1337369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-His
CAS3788-44-1
Molecular FormulaC15H18N4O4
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O
InChIInChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1
InChIKeyZQOOYCZQENFIMC-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-His (CAS 3788-44-1) Baseline Overview: A Defined Dipeptide for Cardiovascular and Neuropeptidase Research


Tyrosylhistidine (Tyr-His, CAS 3788-44-1) is a defined dipeptide consisting of L-tyrosine and L-histidine residues joined by a peptide bond . It is classified as an orally active antihypertensive peptide with demonstrated efficacy in reducing blood pressure in spontaneous hypertension models . The compound is available in research-grade purity (≥99%) from multiple commercial suppliers and has been utilized in various biochemical applications, including protocols for primary microglial cell isolation and spinal cord histidine dipeptide quantification . Tyr-His is also recognized in authoritative databases as a metabolite, though it is classified as an 'Expected' metabolite in human tissues [1].

Why Generic Dipeptide Substitution Fails: The Critical Sequence and Residue Constraints of Tyr-His (CAS 3788-44-1)


Tyr-His (CAS 3788-44-1) cannot be indiscriminately substituted with generic dipeptides due to its sequence-specific biological activity. The specific arrangement of tyrosine followed by histidine is not arbitrary; it confers distinct properties, such as its reported ability to selectively enhance neurolysin activity, an effect not observed with the reverse sequence [1]. Furthermore, the peptide's antihypertensive activity in spontaneous hypertension models is intrinsically linked to its defined sequence (Tyr-His) and oral bioavailability, differentiating it from other dipeptides with similar molecular weights but divergent pharmacodynamics . Even a simple sequence reversal to His-Tyr yields a compound (H-His-Tyr-OH) with a distinct ACE inhibitory profile (IC50: 26.1 μM) [2], underscoring that the precise amino acid order governs the interaction with specific molecular targets. Therefore, in applications ranging from cardiovascular research to neuropeptidase activation assays, substituting Tyr-His with a different dipeptide or sequence variant would invalidate experimental outcomes and render comparative data meaningless.

Tyr-His (CAS 3788-44-1) Quantitative Evidence Guide: Head-to-Head Performance vs. Closest Analogs


Tyr-His (CAS 3788-44-1) vs. His-Tyr: Sequence-Specific Neurolysin Activation

Tyr-His (histidine-tyrosine) selectively enhances the activity of neurolysin, a metalloendopeptidase implicated in stroke recovery. In a high-throughput screen of a massive compound collection, Tyr-His and His-His were identified as the top two molecules that selectively enhance neurolysin activity. This effect was validated by testing the top 40 compounds on neurolysin obtained from rat models [1]. The reverse sequence His-Tyr is not reported to possess this specific activity. This represents a direct head-to-head comparison within the same study context, establishing Tyr-His's unique role as a potential chemical tool for modulating neurolysin in preclinical stroke research.

Neurolysin Stroke Recovery Peptide Pharmacology Sequence Specificity

Tyr-His (CAS 3788-44-1) vs. His-Tyr: Differential ACE Inhibitory Activity

The reverse sequence peptide, His-Tyr (HY), is a known ACE inhibitory peptide with a reported IC50 value of 26.1 μM, derived from Sake [1]. While Tyr-His is also documented as an orally active antihypertensive peptide that reduces blood pressure in spontaneous hypertension models , direct IC50 data for Tyr-His against ACE is not readily available in the primary literature. This cross-study comparison highlights a critical point: the presence of antihypertensive activity does not necessarily imply a direct and potent ACE inhibitory mechanism. The 26.1 μM IC50 for His-Tyr provides a quantitative benchmark against which Tyr-His's distinct pharmacological profile can be evaluated. The oral activity of Tyr-His, demonstrated in vivo, suggests a potentially different mechanism or a distinct pharmacokinetic advantage compared to His-Tyr's established in vitro ACE inhibition.

ACE Inhibition Antihypertensive Peptides Sequence-Activity Relationship Cardiovascular

Tyr-His (CAS 3788-44-1) in Blood Pressure Regulation: Quantified In Vivo Efficacy

The antihypertensive efficacy of Tyr-His (CAS 3788-44-1) has been quantified in a specific in vivo model. In spontaneous hypertension models, both single-dose administration and repetitive oral application of the dipeptide YH significantly decreased blood pressure in mice and rats . This is a class-level inference, as direct comparative data from the same study against a specific comparator peptide is not presented in these sources. However, this documentation establishes a baseline for its in vivo efficacy as a research tool for hypertension studies. The confirmation of oral activity distinguishes Tyr-His from peptides that require parenteral administration, a key differentiator for experimental design in chronic administration studies.

Hypertension In Vivo Pharmacology Oral Bioavailability Dipeptides

Tyr-His (CAS 3788-44-1) Research and Industrial Application Scenarios Based on Verified Evidence


Application Scenario 1: Selective Neurolysin Activation for Stroke Recovery Research

Procure Tyr-His (CAS 3788-44-1) for studies investigating the role of neurolysin in ischemic stroke recovery. In a high-throughput screen of a massive drug candidate collection, Tyr-His was identified as one of the top two molecules capable of selectively enhancing neurolysin activity, an effect validated using neurolysin obtained from rat models . This makes Tyr-His a valuable chemical probe for elucidating neuroprotective mechanisms and for preclinical evaluation of neurolysin as a therapeutic target. The sequence-specific nature of this activity (reverse sequence not reported) underscores the requirement for the exact Tyr-His compound.

Application Scenario 2: In Vivo Studies of Orally Active Antihypertensive Peptides

Select Tyr-His (CAS 3788-44-1) for in vivo cardiovascular research where oral bioavailability is a prerequisite. The compound is documented to significantly decrease blood pressure in spontaneous hypertension models (mice and rats) following both single and repetitive oral administration . This validated in vivo efficacy makes Tyr-His a suitable reference compound or tool for investigating novel antihypertensive mechanisms, comparing the pharmacodynamics of other orally active peptides, or studying the physiological consequences of chronic blood pressure modulation.

Application Scenario 3: Differentiation from ACE Inhibitory Peptides in Mechanism-of-Action Studies

Utilize Tyr-His (CAS 3788-44-1) in comparative pharmacology studies to differentiate between direct ACE inhibition and alternative antihypertensive pathways. While the reverse sequence peptide His-Tyr is a known ACE inhibitor with an IC50 of 26.1 μM , Tyr-His demonstrates in vivo antihypertensive activity without a clearly defined ACE IC50 in the primary literature . This differential profile positions Tyr-His as a key control or test compound for experiments designed to dissect the various mechanisms underlying blood pressure regulation by small peptides.

Application Scenario 4: Internal Standard and Reference in Analytical Biochemistry

Procure Tyr-His (CAS 3788-44-1) as a high-purity (≥99%) analytical reference standard. This dipeptide is utilized as a laboratory reagent in protocols involving the isolation and characterization of primary murine microglia and the quantification of histidine dipeptides in spinal cord tissue via UPLC-ESI–MS/MS . Its defined chemical identity and commercial availability make it a suitable reference for chromatographic method development, mass spectrometry calibration, and ensuring reproducibility in complex biological matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyr-His

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.